![molecular formula C43H50O16 B1252126 Saquayamycin F](/img/structure/B1252126.png)
Saquayamycin F
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Overview
Description
Saquayamycin F is a natural product found in Actinomyces with data available.
Scientific Research Applications
Isolation and Characterization
Saquayamycin F is part of the saquayamycin group of compounds, which have been isolated and characterized for their unique properties. For instance, Sekizawa et al. (1996) isolated novel compounds, including saquayamycin F, as inhibitors of farnesyl-protein transferase from microbial culture broths (Sekizawa et al., 1996). Similarly, Uchida et al. (1985) isolated saquayamycins, including saquayamycin F, as new antibiotics from the culture broth of Streptomyces nodosus, noting their effects on Gram-positive bacteria and leukemia cells (Uchida et al., 1985).
Biosynthetic Pathways
Understanding the biosynthetic pathways of saquayamycin F is critical for potential applications. Erb et al. (2009) investigated the glycosyltransferase genes in the saquayamycin Z and galtamycin B biosynthetic gene cluster, shedding light on the assembly of their sugar chains, which is relevant for saquayamycin F as well (Erb et al., 2009).
Anticancer Properties
Saquayamycin F has shown potential in cancer research. Shaaban et al. (2012) explored the cytotoxic activity of saquayamycins, including saquayamycin F, on human cancer cell lines, providing insights into their structure-activity relationships (Shaaban et al., 2012). Additionally, Li et al. (2022) examined the effects of saquayamycin B1 on colorectal cancer cells, indicating the potential of saquayamycin compounds in cancer treatment (Li et al., 2022).
Genetic Engineering and Synthetic Applications
The manipulation of saquayamycins' biosynthetic pathways, including that of saquayamycin F, is a key area of research. Salem et al. (2017) identified two glycosyltransferases responsible for the sugar diversity in saquayamycins, offering opportunities for genetic engineering (Salem et al., 2017). Mizia and Bennett (2019) described the synthesis of the saquayamycin Z pentasaccharide, which contributes to understanding the chemical synthesis of related compounds (Mizia & Bennett, 2019).
Drug Development Potential
Almansour et al. (2023) discussed the potential of saquayamycin F as an inhibitor of the Bcl-2 protein, highlighting its promise as a therapeutic agent in cancer treatment (Almansour et al., 2023).
properties
Product Name |
Saquayamycin F |
---|---|
Molecular Formula |
C43H50O16 |
Molecular Weight |
822.8 g/mol |
IUPAC Name |
4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-8,11,14-15,19-22,28-30,32-34,40,46,48,51-52H,9-10,12-13,16-18H2,1-5H3 |
InChI Key |
IPDYHZBTJPZFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C |
synonyms |
saquayamycin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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